Literature review on 4'-Methoxy-3-(3-methoxyphenyl)propiophenone bioactivity
Literature review on 4'-Methoxy-3-(3-methoxyphenyl)propiophenone bioactivity
This guide provides an in-depth technical review of 4'-Methoxy-3-(3-methoxyphenyl)propiophenone , a specific dihydrochalcone derivative. It focuses on its chemical biology, its pivotal role as a synthetic intermediate (specifically in the Murphy cyclization for phenanthrene synthesis), and its relationship to the broader class of bioactive methoxylated chalcones.
Bioactivity, Chemical Biology, and Synthetic Utility
Executive Summary
4'-Methoxy-3-(3-methoxyphenyl)propiophenone (CAS: 75849-20-6) is a dihydrochalcone derivative characterized by a 1,3-diarylpropan-1-one core. While often overshadowed by its unsaturated chalcone counterparts (e.g., the autophagy-inducing 3,4-dimethoxychalcone), this molecule serves as a privileged scaffold in organic synthesis.
Its primary technical significance lies in its role as a substrate for regiospecific anionic ring closure (Murphy’s Cyclization), enabling the rapid construction of phenanthrenes and phenanthroindolizidine alkaloids —a class of compounds with potent anticancer and antiviral bioactivities (e.g., Tylophorine analogs). This guide details its structural properties, synthetic applications, and bioactivity landscape.[1]
Chemical Biology & Structural Profile[1]
2.1 Molecular Identity
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IUPAC Name : 1-(4-methoxyphenyl)-3-(3-methoxyphenyl)propan-1-one
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Common Class : Dihydrochalcone (Bis-methoxylated)
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Molecular Formula : C₁₇H₁₈O₃
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Molecular Weight : 270.32 g/mol
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Key Structural Features :
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Ring A (Benzoyl moiety) : para-substituted (4-methoxy).
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Ring B (Beta-phenyl moiety) : meta-substituted (3-methoxy).
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Linker : Saturated ethyl ketone bridge (-CO-CH₂-CH₂-).
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2.2 Stability & Metabolic Context
Unlike chalcones (1,3-diaryl-2-propen-1-ones), which contain a reactive
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Metabolic Role : In biological systems, dihydrochalcones are often the reduced metabolites of chalcones, formed by enone reductases. This reduction typically lowers acute cytotoxicity but enhances metabolic stability, making them useful "prodrug-like" scaffolds or stable probes.
Synthetic Utility: The Murphy Cyclization
The most authoritative application of this compound is its use in the synthesis of phenanthrenes via quinone methide intermediates, a method pioneered by W.S. Murphy (J. Chem. Soc., Perkin Trans. 1, 1980).[2]
3.1 Mechanism of Action (Chemical Synthesis)
The compound undergoes a regiospecific intramolecular alkylation. When the methoxy groups are demethylated (or if hydroxy analogs are used), the resulting phenol can form a quinone methide intermediate under basic or acidic conditions. The electron-rich aromatic ring then attacks this electrophilic intermediate to close the third ring, forming the tricyclic phenanthrene core.
Pathway Visualization:
Figure 1: The Murphy Cyclization pathway converting the dihydrochalcone precursor into a bioactive phenanthrene scaffold.
Bioactivity Landscape
While the dihydrochalcone itself is often a stable intermediate, its bioactivity is best understood in the context of its analogs and products .
4.1 Comparative SAR (Structure-Activity Relationship)
| Compound Class | Representative Molecule | Key Bioactivity | Mechanism |
| Dihydrochalcone | 4'-Methoxy-3-(3-methoxyphenyl)propiophenone | Synthetic Precursor | Stable scaffold for phenanthrene synthesis. Weak antioxidant. |
| Chalcone | 3,4-Dimethoxychalcone (3,4-DC) | Autophagy Inducer | Activates TFEB/TFE3 transcription factors; Caloric Restriction Mimetic (CRM).[3][4][5][6] |
| Phenanthrene | Tylophorine / Antofine | Anticancer / Antiviral | Inhibits nucleic acid synthesis; derived from the dihydrochalcone precursor. |
4.2 Intrinsic Potential
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Antioxidant Activity : As a dimethoxy ether, the compound lacks free hydroxyl groups required for direct radical scavenging (DPPH assay). However, metabolic O-demethylation (by CYP450 enzymes) generates phenolic metabolites (e.g., 3-hydroxy or 4'-hydroxy derivatives) which are potent antioxidants.
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Cytotoxicity : Methoxylated dihydrochalcones generally exhibit lower cytotoxicity than their corresponding chalcones, making them suitable as non-toxic building blocks.
Experimental Protocols
5.1 Protocol: Synthesis of 4'-Methoxy-3-(3-methoxyphenyl)propiophenone
Context: Standard laboratory preparation via Hydrogenation.
Reagents:
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Precursor: 4'-Methoxy-3-(3-methoxyphenyl)chalcone (prepared via Claisen-Schmidt condensation).
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Catalyst: 10% Palladium on Carbon (Pd/C).
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Solvent: Ethyl Acetate or Ethanol.
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Hydrogen Source: H₂ gas (balloon pressure).
Step-by-Step Workflow:
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Dissolution : Dissolve 1.0 eq of the chalcone in Ethyl Acetate (0.1 M concentration).
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Catalyst Addition : Carefully add 10 wt% of Pd/C catalyst under an inert atmosphere (Nitrogen).
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Hydrogenation : Purge the system with Hydrogen gas. Stir vigorously at Room Temperature (25°C) for 2–4 hours.
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QC Check: Monitor via TLC (Hexane:EtOAc 4:1). The fluorescent chalcone spot (UV 254/365 nm) will disappear, replaced by the non-fluorescent dihydrochalcone.
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Filtration : Filter the reaction mixture through a Celite pad to remove Pd/C.
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Purification : Concentrate the filtrate in vacuo. Recrystallize from Ethanol to yield white crystals/powder.
5.2 Protocol: Murphy's Cyclization (Phenanthrene Synthesis)
Context: Utilizing the guide compound to form a phenanthrene core.
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Activation : Treat the dihydrochalcone with a Grignard reagent (e.g., MeMgI) if alkylation is desired, or use acid (HBr/AcOH) to demethylate and cyclize.
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Cyclization : Heat the phenolic intermediate in benzene or toluene with an acid catalyst (e.g., p-TsOH).
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Isolation : The quinone methide intermediate cyclizes to form the phenanthrene skeleton.
References
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Murphy, W. S., & Wattanasin, S. (1980). Intramolecular alkylation of phenols. Part 5. A regiospecific anionic ring closure of phenols via quinone methides. Journal of the Chemical Society, Perkin Transactions 1, 1567-1577. Link
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Chen, G., et al. (2019).[3] 3,4-Dimethoxychalcone induces autophagy through activation of the transcription factors TFE3 and TFEB.[3][4][6] EMBO Molecular Medicine, 11(11), e10469.[3] Link
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Okolo, E. N., et al. (2021).[1] New chalcone derivatives as potential antimicrobial and antioxidant agents. Scientific Reports, 11, 21781.[3] Link
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Miotto, G., et al. (2023). 3,4-dimethoxychalcone induces autophagy and reduces neointimal hyperplasia. Cell Death & Disease, 14, 758.[7] Link
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